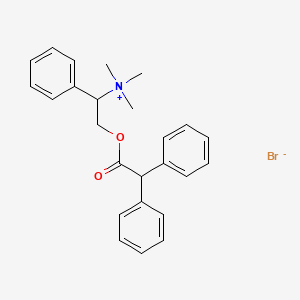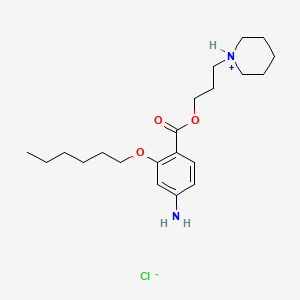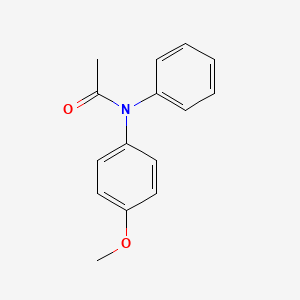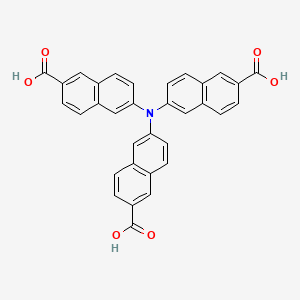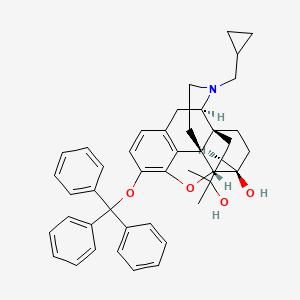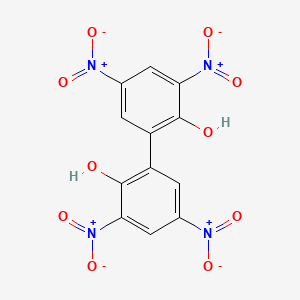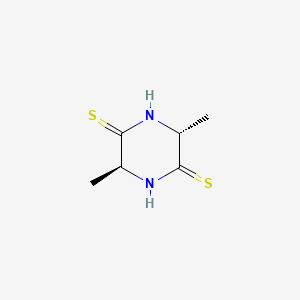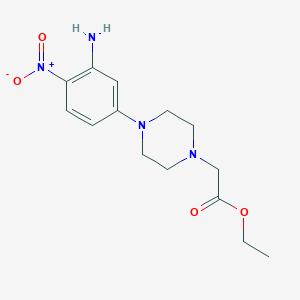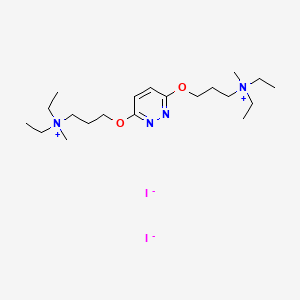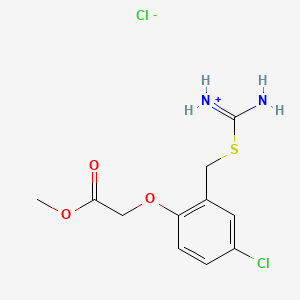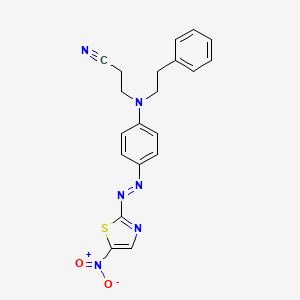![molecular formula C46H38O2Zr B15342545 Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B15342545.png)
Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Zirconium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-” is a chiral zirconium complex. This compound is notable for its unique structure, which includes binaphthalene and biphenyl ligands, making it an interesting subject for research in various fields such as catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this zirconium complex typically involves the reaction of zirconium(IV) tert-butoxide with ®-(+)-3,3’-dibromo-1,1’-bi-2-naphthol. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This zirconium complex undergoes various types of chemical reactions, including:
Oxidation: The complex can be oxidized using oxidizing agents such as iodine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the binaphthalene or biphenyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various ligands such as phosphines or amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of zirconium oxides, while reduction can yield zirconium hydrides. Substitution reactions result in new zirconium complexes with different ligands.
Scientific Research Applications
This zirconium complex has several scientific research applications:
Catalysis: It is used as a catalyst in asymmetric synthesis, particularly in the formation of chiral molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine:
Industry: It is used in the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism by which this zirconium complex exerts its effects involves the coordination of the zirconium center with the ligands. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparison with Similar Compounds
Similar Compounds
- Zirconium(IV) tert-butoxide
- Zirconium(IV) chloride
- Zirconium(IV) acetylacetonate
Uniqueness
This zirconium complex is unique due to its chiral nature and the presence of binaphthalene and biphenyl ligands. These features make it particularly effective in asymmetric synthesis and other applications requiring chiral catalysts. Compared to other zirconium compounds, it offers enhanced selectivity and efficiency in various chemical reactions.
Properties
Molecular Formula |
C46H38O2Zr |
|---|---|
Molecular Weight |
714.0 g/mol |
InChI |
InChI=1S/C26H24.C20H14O2.Zr/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22;21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h5-16H,1-4H3;1-12,21-22H; |
InChI Key |
XBPZUGPFYBVAFK-UHFFFAOYSA-N |
Canonical SMILES |
C[C]1[CH][C]([CH][C]1C)C2=CC=CC=C2C3=CC=CC=C3[C]4[CH][C]([C]([CH]4)C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



